molecular formula C10H8N2 B070153 1,3-Bis(isocyanomethyl)benzene CAS No. 188540-42-3

1,3-Bis(isocyanomethyl)benzene

Cat. No. B070153
CAS RN: 188540-42-3
M. Wt: 156.18 g/mol
InChI Key: RKNVJCISCHZVHU-UHFFFAOYSA-N
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Description

1,3-Bis(isocyanomethyl)benzene, also known as m-Xylylene diisocyanate, is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 . It is also identified by the CAS Registry Number 3634-83-1 .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(isocyanomethyl)benzene consists of a benzene ring with isocyanatomethyl groups attached at the 1 and 3 positions . The IUPAC Standard InChI is InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 .

Scientific Research Applications

  • Optical Polymer Composite Materials, Construction, and Automotive Industries : 1,3-Bis(isocyanatomethyl)benzene is recognized for its high-quality performance, excellent yellowing resistance, and weather resistance, making it valuable in these industries. Its synthesis is traditionally done via a reaction with phosgene, but due to phosgene's toxicity, there is interest in non-phosgene green synthesis methods (Dong Jianxun et al., 2018).

  • Silver-Selective Membrane Electrodes : A study on acyclic dithia benzene derivatives, which includes 1,3-bis(isocyanatomethyl)benzene, explored their use as silver ion sensors in membrane-based ion-selective electrodes. These compounds showed good sensitivity, detection limits, reproducibility, and selectivity in chemical recognition of silver ions (J. Casabó et al., 1994).

  • Food Contact Materials : The safety evaluation of 1,3-bis(isocyanatomethyl)benzene as a monomer in food contact materials was conducted. It was found to hydrolyze to 1,3-benzenedimethanamine in water and gastric fluid simulants, showing no genotoxicity in vivo, thus deemed safe for use in certain food contact applications (Flavourings, 2012).

  • Catalysis in Asymmetric Aldol Reactions : Enantiomerically pure derivatives of 1,3-bis(isocyanatomethyl)benzene have been synthesized and used in the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes (J. Longmire et al., 1998).

  • Anion Transport Mediation : Modified 1,3-bis(isocyanatomethyl)benzene compounds have been studied for their increased activity in anion transport, showing up to 789-fold increase in activity, highlighting their potential in this area (Chen-Chen Peng et al., 2016).

  • Synthesis of Novel Chemical Structures : Studies have focused on synthesizing novel chemical structures such as bis(germacyclopropa)benzenes using derivatives of 1,3-bis(isocyanatomethyl)benzene. These compounds have shown unique structural properties and stability characteristics (T. Tajima et al., 2006).

properties

IUPAC Name

1,3-bis(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNVJCISCHZVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607949
Record name 1,3-Bis(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(isocyanomethyl)benzene

CAS RN

188540-42-3
Record name 1,3-Bis(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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